O-(吡啶-2-基甲基)羟胺

描述

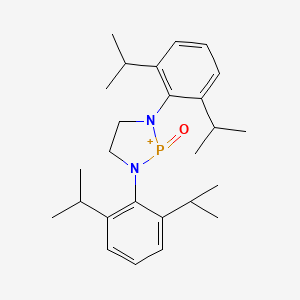

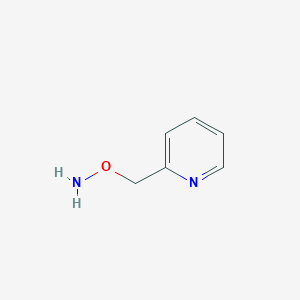

O-(pyridin-2-ylmethyl)hydroxylamine is a compound that is part of a broader class of hydroxylamine derivatives, which have been extensively studied due to their utility in various chemical reactions and potential applications in organic synthesis. These compounds are characterized by the presence of a hydroxylamine group (-NHOH) attached to a pyridine ring, a structure that can participate in a variety of chemical transformations .

Synthesis Analysis

The synthesis of hydroxylamine derivatives, including those related to O-(pyridin-2-ylmethyl)hydroxylamine, often involves the reaction of substituted pyridines with hydroxylamine or its derivatives. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is achieved through a two-step process starting from commercially available materials, demonstrating the synthetic accessibility of such compounds . Similarly, O-perhalopyridin-4-yl hydroxylamines are prepared via a single synthetic step from inexpensive starting materials, highlighting the efficiency and versatility of these methods . These synthetic approaches underscore the potential for generating a variety of hydroxylamine derivatives, including O-(pyridin-2-ylmethyl)hydroxylamine, for use in further chemical studies and applications.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives is crucial for their reactivity and the types of chemical reactions they can undergo. For example, the crystal structures of oxime-substituted pyridines show that the oxime O-H moiety and the pyridine nitrogen atom are involved in a dominant hydrogen bond, forming infinite chains that are further crosslinked into 2D or 3D assemblies . This hydrogen bonding pattern is significant as it can influence the reactivity and the outcome of reactions involving these compounds.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in a wide range of chemical reactions. They can act as aminating agents, as seen with the use of O-(2,4-dinitrophenyl)hydroxylamine in the synthesis of N-benzoyliminopyridinium ylides . They are also precursors to amidyl radicals, which are useful in the direct amination of heterocycles under photocatalytic conditions . Additionally, these compounds can undergo Beckmann rearrangement and cyclization reactions, leading to the formation of various heterocyclic structures . The versatility of these reactions demonstrates the significant role that hydroxylamine derivatives play in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. The presence of the hydroxylamine group imparts certain characteristics, such as the ability to form hydrogen bonds, which can affect their solubility, boiling point, and stability. The solid-state structures of these compounds, as revealed by crystallography, provide insights into their intermolecular interactions, which are essential for understanding their behavior in different environments and their potential applications in crystal engineering . Furthermore, the excited-state intramolecular proton transfer properties of these compounds, as studied in 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one, indicate that they can exhibit unique photophysical behaviors, which may be exploited in the development of new materials or sensors .

科学研究应用

合成和化学应用

- O-(吡啶-2-基甲基)羟胺及其相关化合物用于合成多取代N-苯甲酰亚吡啶叶立德,展示了其在创建复杂有机结构(Legault & Charette, 2003)中的实用性。

- 这些化合物在还原肟、O-酰氧肟和O-烷氧肟为相应的羟胺衍生物中起着关键作用。这是重要的,因为它首次实现了从相应的O-酰氧肟直接合成不稳定的O-酰基羟胺(Kawase & Kikugawa, 1979)。

生物学和药用应用

- 已确定O-(吡啶-2-基甲基)羟胺衍生物对革兰氏阳性细菌,包括抗生素耐药菌株,具有强效抗菌活性。这一发现在不断增加的抗生素耐药背景下具有重要意义(Wencewicz et al., 2011)。

- 在酶学中,这些化合物在了解肝微粒体中羟胺代谢方面发挥作用,有助于我们了解肝酶功能和药物代谢(Kadlubar et al., 1973)。

分子生物学和生物化学

- 已研究了烟草花叶病毒RNA与羟胺的相互作用,这对于理解RNA病毒的分子生物学以及潜在的抗病毒策略具有重要意义(Schuster, 1961)。

金属离子化学

- 这些化合物用于合成铁(III)配合物,作为内二酚裂解邻苯二酚双氧酶的功能模型。这项研究有助于我们了解金属离子在生物氧化反应中的作用(Sundaravel et al., 2011)。

- 此外,它们还参与稀土金属配合物的研究,为配位化学提供了见解,并在催化和材料科学中的潜在应用(Hellmann et al., 2009)。

环境和分析应用

- 在环境化学领域,这些化合物有助于开发对金属离子如Zn(2+)的荧光化学传感器,有助于检测和监测环境污染物(Li et al., 2014)。

聚合物化学

- 它们还用于聚合物化学,特别是在异戊二烯的聚合中,提高了对聚合过程的控制。这在合成具有特定性质的专用聚合物方面具有应用(Harrisson et al., 2012)。

未来方向

“O-(pyridin-2-ylmethyl)hydroxylamine” and similar compounds have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . They showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . This suggests potential future directions for research into their implications in various fields .

属性

IUPAC Name |

O-(pyridin-2-ylmethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-9-5-6-3-1-2-4-8-6/h1-4H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPPBLLDPIXDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480745 | |

| Record name | O-(pyridin-2-ylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(pyridin-2-ylmethyl)hydroxylamine | |

CAS RN |

37756-48-2 | |

| Record name | O-(pyridin-2-ylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。